molecular formula C19H17FN2OS B3016989 3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476283-23-5

3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B3016989
CAS RN: 476283-23-5
M. Wt: 340.42
InChI Key: KSGFDLZSVXLJLQ-UHFFFAOYSA-N
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Description

The compound 3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical entity that appears to be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and biological properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related fluorinated benzamide derivatives often involves multi-step reactions, including the use of microreactors, solid-supported reagents, and in-line analytical techniques such as IR spectroscopy for monitoring the reactions . For example, the synthesis of N,N-diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide, a δ-opioid receptor agonist, was optimized using a continuous flow process . Although the target compound is not a δ-opioid receptor agonist, the methodologies described could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques, including NMR, FT-IR, and LC-MS . These methods provide detailed information about the molecular framework and can be used to confirm the identity and purity of the synthesized compounds. Theoretical studies, such as density functional theory (DFT) calculations, can also be employed to understand the molecular conformations and intermolecular interactions .

Chemical Reactions Analysis

Fluorinated benzamide derivatives can undergo various chemical reactions. For instance, a microwave-assisted Fries rearrangement was used to synthesize 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide under catalyst- and solvent-free conditions . This type of rearrangement could potentially be applicable to the synthesis or modification of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are influenced by the presence of fluorine atoms and the specific substituents on the benzamide core. These compounds often exhibit potent biological activities, such as cytotoxicity against certain cancer cell lines . The fluorine atom can affect the lipophilicity, metabolic stability, and binding interactions of the molecules with biological targets .

Scientific Research Applications

Anticancer Activity

  • A study designed and synthesized derivatives of benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Antimicrobial Potential

  • Novel fluoro substituted sulphonamide benzothiazoles, including derivatives of benzamides, were synthesized and demonstrated significant antimicrobial activity (Jagtap et al., 2010).
  • Synthesis of 2-phenylamino-thiazole derivatives, including benzamides, showed potent antimicrobial properties against various bacterial and fungal strains (Bikobo et al., 2017).

Neurological Applications

  • A derivative of benzamide was used in PET imaging for studying metabotropic glutamate receptor 1 (mGluR1) in neuropsychiatric disorders (Xu et al., 2013).

Radiopharmaceutical Applications

  • Research on automated radiosynthesis of tracers containing 3-fluoro-2-hydroxypropyl moiety, including benzamide derivatives, for clinical imaging of hypoxia and tau pathology (Ohkubo et al., 2021).

Chemical Sensing

  • A study on the sensing mechanism of a fluoride chemosensor involving a benzamide derivative, indicating applications in chemical detection (Chen et al., 2014).

Crystallography and Material Science

  • An investigation into the occurrence of concomitant polymorphism in a benzamide derivative, providing insights into crystal structure disorder (Chopra et al., 2008).

properties

IUPAC Name

3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-11-7-12(2)17(13(3)8-11)16-10-24-19(21-16)22-18(23)14-5-4-6-15(20)9-14/h4-10H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGFDLZSVXLJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide

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